![molecular formula C16H15Cl2N7O B2646701 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide CAS No. 1058204-71-9](/img/structure/B2646701.png)

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

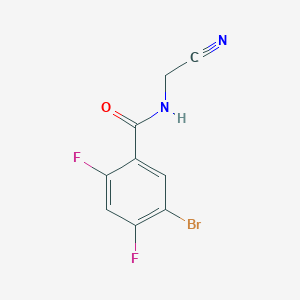

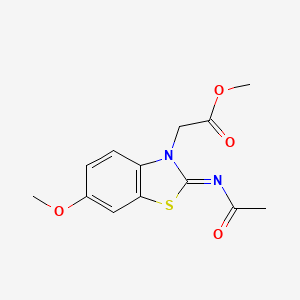

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor with micromolar IC50 values . The compound has shown potential in the treatment of various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of this compound involves a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold in medicinal chemistry . The crystal structures of BD1 in complex with four selected inhibitors have been determined, providing insights into the binding modes of these compounds .

Aplicaciones Científicas De Investigación

- Among these derivatives, compound 22i exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- These derivatives exhibited potent antiproliferative activities against A549 (lung), Bewo (osteosarcoma), and MCF-7 (breast) cancer cells .

- Researchers have elaborated on approaches to develop relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform .

- A practical one-pot synthesis method provides access to synthetically and biologically important triazolopyridine derivatives, which include compounds like the one we’re discussing .

- At different concentrations (0.25, 0.50, and 1.00 μM), compound 17l induced apoptosis in A549 cells, with total apoptosis rates of 4.86%, 6.45%, and 11.61%, respectively .

Anti-Tumor Activity

Antiproliferative Properties

Medicinal Chemistry Building Blocks

Synthetic and Biological Importance

Apoptosis Induction

C-Met Kinase Inhibition

Mecanismo De Acción

The compound acts as a bromodomain inhibitor, specifically interacting with the bromodomains of BRD4 . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N7O/c17-11-1-2-12(18)13(9-11)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMQIAFBDGNLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester](/img/structure/B2646621.png)

![N-cyclopropyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2646624.png)

![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)

![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)

![2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2646641.png)